1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

Adenosine Receptor Antagonism Triazolopyrimidine SAR Ligand Binding Affinity

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol (CAS 899974-66-4) is a synthetic heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a scaffold extensively explored for purinergic receptor antagonism, kinase inhibition (e.g., GCN2), and antiplatelet activity. The compound features an N3-ethyl substituent on the triazole ring and a 7-(2-hydroxypropyl)amino side chain, resulting in a molecular formula of C₉H₁₄N₆O (MW 222.25).

Molecular Formula C9H14N6O
Molecular Weight 222.252
CAS No. 899974-66-4
Cat. No. B2794749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol
CAS899974-66-4
Molecular FormulaC9H14N6O
Molecular Weight222.252
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCC(C)O
InChIInChI=1S/C9H14N6O/c1-3-15-9-7(13-14-15)8(11-5-12-9)10-4-6(2)16/h5-6,16H,3-4H2,1-2H3,(H,10,11,12)
InChIKeyYXOPNGJLHFCBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol (CAS 899974-66-4): Chemical Classification and Procurement Baseline


1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol (CAS 899974-66-4) is a synthetic heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a scaffold extensively explored for purinergic receptor antagonism, kinase inhibition (e.g., GCN2), and antiplatelet activity [1]. The compound features an N3-ethyl substituent on the triazole ring and a 7-(2-hydroxypropyl)amino side chain, resulting in a molecular formula of C₉H₁₄N₆O (MW 222.25). Despite its structural relation to well-characterized drug candidates such as ticagrelor and various adenosine receptor ligands, publicly available primary pharmacological data specific to this compound remain extremely limited, and no peer-reviewed bioactivity studies were identified in major databases such as PubMed, ChEMBL, or PubChem at the time of this analysis [2].

Why 1-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Triazolo[4,5-d]pyrimidine derivatives exhibit profound sensitivity to substitution patterns at positions N3 and C7, which govern target engagement, selectivity, and pharmacokinetic profiles. For example, within the adenosine A1/A2A antagonist series, replacing an N3-benzyl group with an N3-ethyl group can dramatically alter receptor affinity, as evidenced by the benzyl analog 1-(3-benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)propan-2-ol, which displays a Ki of 7.5 nM at the bovine adenosine A1 receptor [1]. Similarly, GCN2 inhibitor patents emphasize that even minor alkyl chain modifications at N3 result in substantial differences in enzymatic IC₅₀ values and cellular potency [2]. Consequently, substituting the N3-ethyl-7-(2-hydroxypropylamino) architecture with a generic triazolopyrimidine analog without explicit comparator data risks loss of the specific biological profile that motivates procurement of this precise compound.

Quantitative Differentiation Evidence for 1-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol (CAS 899974-66-4)


N3-Substituent Effect: Ethyl vs. Benzyl in Adenosine A1 Receptor Binding Context

The closest publicly available comparator for which quantitative binding data exist is the N3-benzyl-5-phenyl analog (CHEMBL227143), which exhibits a Ki of 7.5 nM at the bovine adenosine A1 receptor [1]. For the target compound 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol, no direct receptor binding data are available. Structure-activity relationship (SAR) trends in the triazolo[4,5-d]pyrimidine class indicate that replacement of an N3-benzyl group with an N3-ethyl group generally reduces hydrophobic contacts and can decrease A1 receptor affinity by 1–3 orders of magnitude, though the exact magnitude for this 7-(2-hydroxypropylamino) series has not been experimentally determined [1].

Adenosine Receptor Antagonism Triazolopyrimidine SAR Ligand Binding Affinity

GCN2 Kinase Inhibition Potential: Structural Comparison with Patented N3-Alkyl Triazolopyrimidines

Patents from Merck and Roche disclose triazolo[4,5-d]pyrimidine derivatives as GCN2 inhibitors, exemplified by compounds with N3-alkyl and C7-amino substituents [1][2]. In these patents, N3-ethyl substitution is explicitly claimed and associated with GCN2 inhibitory activity in the sub-micromolar range for closely related analogs. However, the specific compound 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol is not individually exemplified with disclosed IC₅₀ data. The absence of a 5-aryl substituent in the target compound (compared to the typical patent examples) suggests it may serve as a minimal pharmacophore probe or synthetic intermediate rather than an optimized inhibitor [2].

GCN2 Kinase Inhibition Integrated Stress Response Triazolopyrimidine Inhibitors

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. 3-Methyl Analog

The N3-ethyl substituent confers slightly higher lipophilicity compared to the N3-methyl analog (3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine). Using structure-based calculation (ChemAxon/Marvin), the target compound has a predicted logP of approximately 0.8–1.2, whereas the N3-methyl analog is predicted at logP ≈ 0.3–0.7 . This modest increase in lipophilicity could influence membrane permeability and non-specific protein binding. The 7-(2-hydroxypropyl)amino group introduces an additional hydrogen bond donor/acceptor compared to the simple 7-amino analog, potentially enhancing aqueous solubility at the expense of passive permeability . No experimental logP or solubility data for this compound were located in the public domain.

Lipophilicity Drug-likeness Triazolopyrimidine Properties

Recommended Research Application Scenarios for 1-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol (CAS 899974-66-4) Based on Evidence Profile


Pharmacophore Mapping for Adenosine Receptor Ligand Design

This compound may serve as a minimal N3-ethyl-7-aminoalkyl scaffold for probing the steric and electronic requirements of the adenosine A1/A2A receptor binding pocket. Its simplified substitution pattern, relative to the high-affinity N3-benzyl-5-phenyl analog (Ki = 7.5 nM [1]), makes it suitable for fragment-based screening or as a negative control devoid of the 5-aryl group. Users should confirm binding at their target receptor before drawing SAR conclusions.

GCN2 Kinase Probe Development and Selectivity Profiling

Given the disclosure of triazolo[4,5-d]pyrimidines as GCN2 inhibitors [1], this compound can be employed as a tool for evaluating the contribution of the 5-position substituent to GCN2 inhibition. Its lack of 5-aryl substitution allows assessment of whether the N3-ethyl-7-aminoalkyl core alone retains measurable GCN2 activity or whether it is primarily a synthetic intermediate. Researchers should perform dose-response assays and counter-screen against related kinases (e.g., PERK, PKR) to establish selectivity.

Synthetic Intermediate for Diversified Triazolopyrimidine Libraries

The 7-(2-hydroxypropyl)amino side chain provides a reactive hydroxyl handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling the generation of focused compound libraries [1]. Procurement of this specific intermediate is justified when the synthetic route requires an N3-ethyl substitution pattern and a functionalizable C7 side chain, which are not simultaneously available in common commercial building blocks.

Physicochemical Benchmarking in Triazolopyrimidine Series

This compound can serve as a reference standard for determining experimental logD, aqueous solubility, and permeability within a series of N3-alkyl triazolopyrimidines. Its predicted logP (~0.8–1.2) and additional hydrogen-bonding capacity from the 2-hydroxypropyl group make it a useful benchmark for calibrating in silico ADME models against experimental data, a critical step before committing to larger-scale analog synthesis [1].

Quote Request

Request a Quote for 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.